Ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an acetamido group, a cyano group, and a chloro substituent. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of Functional Groups: The chloro, cyano, and acetamido groups are introduced through substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while the cyano group can be introduced via nucleophilic substitution using cyanide salts.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions, with its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate: shares similarities with other benzothiophene derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties. The presence of the acetamido group enhances its solubility and potential for hydrogen bonding, while the cyano and chloro groups contribute to its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-acetamido-7-chloro-6-cyano-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-20-14(19)10-9-5-4-8(6-16)11(15)12(9)21-13(10)17-7(2)18/h3-5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWJSFNTSUEPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C#N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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